molecular formula C19H18O3 B1664606 Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate CAS No. 103455-29-4

Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

Cat. No. B1664606
M. Wt: 294.3 g/mol
InChI Key: VEJCBCPEURAYAS-MEAXDALNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-(2-styrylphenyl)propenic acid methyl ester is a fluorescence inhibitor.

Scientific Research Applications

  • Photochemical and Thermal Addition Reactions : A study by Somei et al. (1977) found that the irradiation of similar compounds in methanol can lead to the formation of specific isomers, providing insights into the stereoselectivities of these reactions (Somei et al., 1977).

  • Synthesis and Characterization of Photocrosslinkable Polymers : Research by Tamilvanan et al. (2008) involved synthesizing acrylate monomers with photocrosslinkable pendant chalcone moieties, which were polymerized for potential applications as photoresists (Tamilvanan et al., 2008).

  • Biological Activity of Ether and Ester Derivatives : Obregón-Mendoza et al. (2018) explored the biological activity of ether and ester derivatives, finding antioxidant and cytotoxic effects in certain compounds (Obregón-Mendoza et al., 2018).

  • Drug Release from Polymeric Hydrogels : A study by Arun and Reddy (2005) investigated the release rate of drugs from polymeric hydrogels using a similar crosslinker, highlighting the influence of various factors on drug release behavior (Arun & Reddy, 2005).

  • Design and Synthesis for Fungicidal Activity : Guan et al. (2011) designed and synthesized coumarin derivatives, including methoxyacrylate moieties, demonstrating potential fungicidal activity (Guan et al., 2011).

  • Grafting Techniques in Polymer Science : Mosnáček et al. (2012) showed the applicability of pendant benzoyl peroxides in polymer grafting techniques, offering insights into surface modifications (Mosnáček et al., 2012).

  • Polymerization Behavior of Acrylates : Kobatake et al. (1995) studied the polymerization and copolymerization behavior of methyl 2-(acyloxymethyl)acrylate, highlighting its rapid homopolymerization and its use in steric hindrance-assisted polymerization (Kobatake et al., 1995).

  • Synthesis of High-Molecular-Weight Polymers : Günaydin et al. (2005) modeled the free radical polymerization of acrylates like Methyl methacrylate (MMA), showing the influence of various substituents on the polymerizability and properties of the resulting polymers (Günaydin et al., 2005).

properties

CAS RN

103455-29-4

Product Name

Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C19H18O3/c1-21-14-18(19(20)22-2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+,18-14+

InChI Key

VEJCBCPEURAYAS-MEAXDALNSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1/C=C/C2=CC=CC=C2)/C(=O)OC

SMILES

COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-methoxy-2-(2-styrylphenyl)propenic acid methyl ester
beta-methoxyacrylate stilbene
beta-MOA-stilbene
MOA stilbene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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